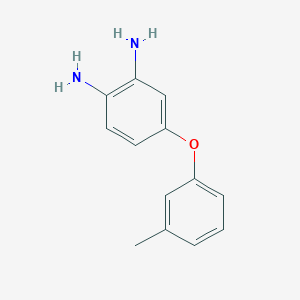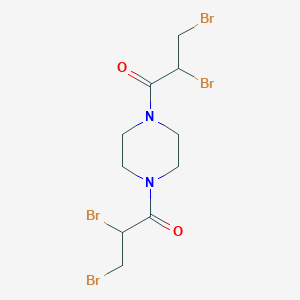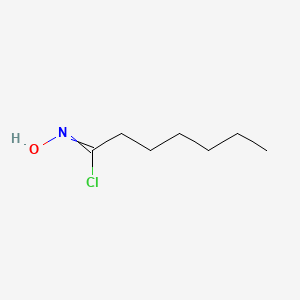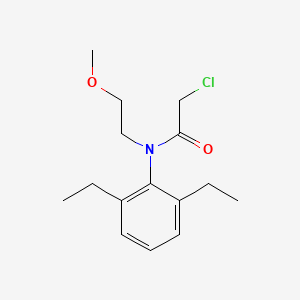
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , comprising (2S)-2-amino-4-methylpentanoic acid, (2S)-2-aminopropanoic acid, and (2S)-2,6-diaminohexanoic acid, represents a group of amino acids. These amino acids are essential building blocks of proteins and play crucial roles in various biological processes. Each of these compounds has unique properties and applications in scientific research, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
(2S)-2-amino-4-methylpentanoic acid
- This compound can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.
- Another method involves the asymmetric hydrogenation of an α-keto acid using a chiral catalyst.
-
(2S)-2-aminopropanoic acid
- This amino acid can be prepared through the hydrolysis of proteins or by the fermentation of carbohydrates using specific bacteria.
- Industrially, it is produced by the reductive amination of pyruvic acid.
-
(2S)-2,6-diaminohexanoic acid
- This compound is synthesized through the hydrogenation of α,ε-dioxohexanoic acid.
- Another method involves the fermentation of glucose using specific strains of bacteria.
Industrial Production Methods
- Industrial production of these amino acids often involves fermentation processes using genetically modified microorganisms to enhance yield and purity.
- Chemical synthesis methods are also employed, particularly for large-scale production, where cost-effectiveness and efficiency are critical.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- These amino acids can undergo oxidation reactions, leading to the formation of corresponding oxo acids.
-
Reduction
- Reduction reactions can convert these amino acids into their respective amines.
-
Substitution
- Amino acids can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, acylating agents.
Major Products
- Oxidation of (2S)-2-amino-4-methylpentanoic acid yields 2-oxo-4-methylpentanoic acid.
- Reduction of (2S)-2-aminopropanoic acid produces propylamine.
- Substitution reactions can yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
- These amino acids are used as chiral building blocks in the synthesis of complex organic molecules.
- They serve as precursors for the synthesis of pharmaceuticals and agrochemicals.
Biology
- They are essential components of proteins and enzymes, playing critical roles in metabolic pathways.
- Used in the study of protein structure and function.
Medicine
- (2S)-2-amino-4-methylpentanoic acid is used in the treatment of certain metabolic disorders.
- (2S)-2-aminopropanoic acid is a key ingredient in intravenous nutrition solutions.
- (2S)-2,6-diaminohexanoic acid is used in the synthesis of antibiotics and other therapeutic agents.
Industry
- These amino acids are used in the production of biodegradable plastics and other environmentally friendly materials.
- They are also employed in the food industry as flavor enhancers and nutritional supplements.
Mécanisme D'action
- The mechanism of action of these amino acids involves their incorporation into proteins and enzymes, where they participate in various biochemical reactions.
- They act as substrates for enzymes, facilitating catalytic processes essential for cellular function.
- Molecular targets include ribosomes, where they are incorporated into growing peptide chains during protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-3-methylbutanoic acid: Similar in structure to (2S)-2-amino-4-methylpentanoic acid but with a different side chain.
(2S)-2-aminobutanoic acid: Similar to (2S)-2-aminopropanoic acid but with an additional carbon in the side chain.
(2S)-2,4-diaminobutanoic acid: Similar to (2S)-2,6-diaminohexanoic acid but with a shorter carbon chain.
Uniqueness
- The unique side chains of these amino acids confer specific properties, such as hydrophobicity or charge, which influence their role in protein structure and function.
- Their specific stereochemistry (2S) is crucial for their biological activity, as it determines their interaction with enzymes and other biomolecules.
Propriétés
Numéro CAS |
51749-62-3 |
|---|---|
Formule moléculaire |
C15H34N4O6 |
Poids moléculaire |
366.45 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C6H13NO2.C3H7NO2/c7-4-2-1-3-5(8)6(9)10;1-4(2)3-5(7)6(8)9;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);4-5H,3,7H2,1-2H3,(H,8,9);2H,4H2,1H3,(H,5,6)/t2*5-;2-/m000/s1 |
Clé InChI |
CPSHAZDGODGFFA-AEEDHIJKSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)O)N.CC(C(=O)O)N.C(CCN)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)











